![molecular formula C19H21NO4 B5687623 isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate](/img/structure/B5687623.png)
isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate, also known as IBCP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. For example, it has been found to inhibit the activity of cholinesterase and acetylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is important for cognitive function. isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate has also been found to have an affinity for certain receptors, such as the muscarinic receptors, which are involved in various physiological processes.
Biochemical and Physiological Effects:
isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate has been found to have various biochemical and physiological effects. For example, it has been found to increase the levels of acetylcholine in the brain, which is important for cognitive function. It has also been found to have potential antitumor activity, as well as anti-inflammatory and antioxidant properties. Additionally, isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate has been found to have a low toxicity profile, making it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate in lab experiments is its potential as a drug candidate. Its low toxicity profile and various biochemical and physiological effects make it a promising candidate for drug development. However, one of the limitations of using isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate is the lack of understanding of its mechanism of action. Further research is needed to fully understand its effects and potential applications.
Future Directions
There are several future directions for the research on isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate. One area of interest is in the development of new drugs for Alzheimer's disease and cancer therapy. Further research is also needed to fully understand the mechanism of action of isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate and its potential applications in other fields of scientific research. Additionally, the synthesis method of isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate could be optimized to improve its yield and purity. Overall, the research on isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate has the potential to lead to the development of new drugs and therapies for various diseases and conditions.
Synthesis Methods
The synthesis of isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate involves the reaction between 4-hydroxybenzyl alcohol, isopropyl chloroacetate, and benzyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, in anhydrous acetonitrile. The resulting product is then purified using column chromatography to obtain pure isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate.
Scientific Research Applications
Isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate has been found to have potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs. isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate has been found to have inhibitory effects on certain enzymes, such as cholinesterase and acetylcholinesterase, which are involved in the progression of Alzheimer's disease. It has also been found to have potential antitumor activity, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
propan-2-yl 2-[4-(benzylcarbamoyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-14(2)24-18(21)13-23-17-10-8-16(9-11-17)19(22)20-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOMBCQUWAJMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-(4-(benzylcarbamoyl)phenoxy)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

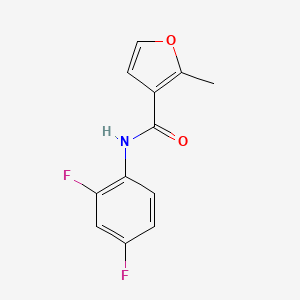
![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5687549.png)
![5-ethyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5687557.png)
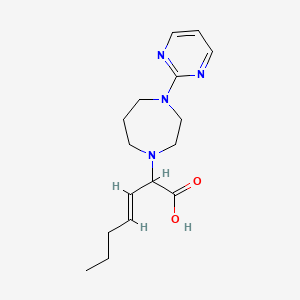
![N-[4-(dimethylamino)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B5687582.png)
![2-[(4-isobutylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5687590.png)
![2-(isopropylthio)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5687594.png)
![2-{1-benzyl-5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687598.png)
![N-methyl-2-propyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687606.png)
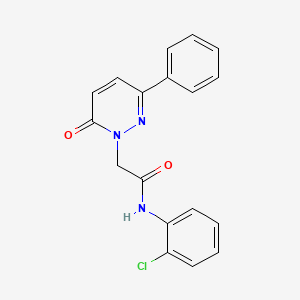
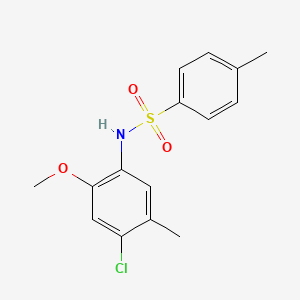
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5687632.png)
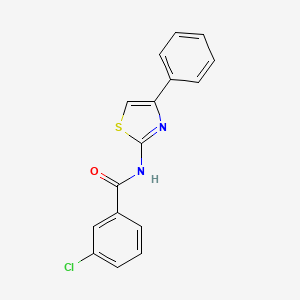
![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5687648.png)